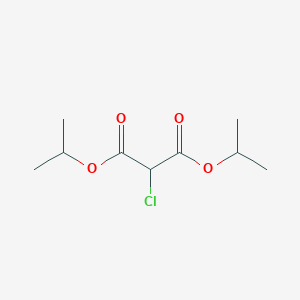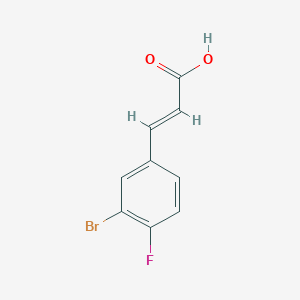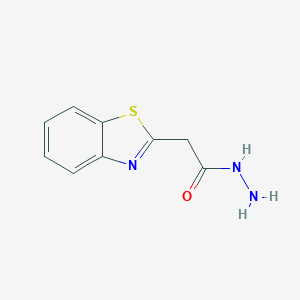
2-(1,3-Benzothiazol-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzothiazole hydrazone and has a molecular formula of C9H9N3OS. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-yl)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, antitumor, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)acetohydrazide is not fully understood. However, it has been reported to act by inhibiting the growth of microorganisms and cancer cells. It is believed to achieve this by interfering with the DNA synthesis and cell division processes.
Effets Biochimiques Et Physiologiques
2-(1,3-Benzothiazol-2-yl)acetohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the growth of microorganisms such as Escherichia coli and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-Benzothiazol-2-yl)acetohydrazide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields of scientific research. However, its limitations include its low solubility in water, which can limit its use in aqueous systems, and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for the research on 2-(1,3-Benzothiazol-2-yl)acetohydrazide. These include:
1. Investigating its potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples.
2. Studying its potential use as a corrosion inhibitor for metal surfaces.
3. Investigating its potential use as an antifungal agent for the treatment of fungal infections.
4. Studying its potential use as an antioxidant for the prevention of oxidative stress-related diseases.
5. Investigating its potential use as an antimicrobial agent for the treatment of bacterial infections.
Conclusion:
In conclusion, 2-(1,3-Benzothiazol-2-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further research. The future directions for research on this compound are diverse and offer a wide range of potential applications.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzothiazol-2-yl)acetohydrazide involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization. This method has been reported to yield a high percentage of the desired product with good purity.
Propriétés
Numéro CAS |
175440-94-5 |
|---|---|
Nom du produit |
2-(1,3-Benzothiazol-2-yl)acetohydrazide |
Formule moléculaire |
C9H9N3OS |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C9H9N3OS/c10-12-8(13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13) |
Clé InChI |
VXGUJUIXLUKHRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)NN |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CC(=O)NN |
Synonymes |
2-Benzothiazoleaceticacid,hydrazide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



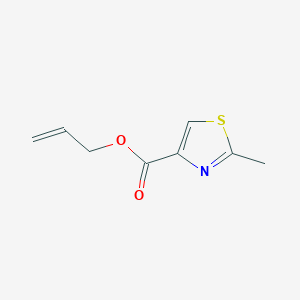




![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
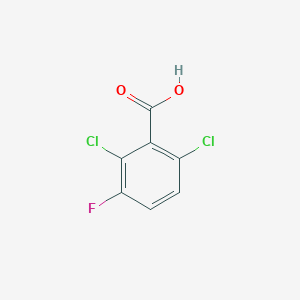

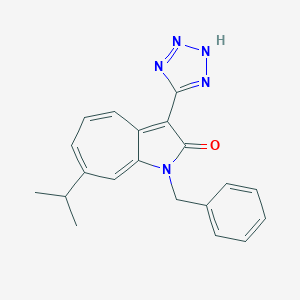
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)
